molecular formula C9H11BrFNO B13317567 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline

Cat. No.: B13317567
M. Wt: 248.09 g/mol
InChI Key: HCPSJCVCEYZFFJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline (molecular formula: C₉H₁₀BrFNO, molecular weight: 258.09 g/mol) is a halogenated aniline derivative featuring a bromine atom at position 4, fluorine at position 5, and a bulky isopropoxy (-OCH(CH₃)₂) group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of benzamide derivatives for kinase inhibitors, as evidenced by its role in patent literature .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

4-bromo-5-fluoro-2-propan-2-yloxyaniline

InChI

InChI=1S/C9H11BrFNO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,12H2,1-2H3

InChI Key

HCPSJCVCEYZFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding aniline derivative. The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. The isopropoxy group is then added via nucleophilic substitution, often using isopropyl alcohol as the nucleophile under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline Not provided C₉H₁₀BrFNO 258.09 Br (4), F (5), OCH(CH₃)₂ (2) Pharmaceutical intermediate
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN 204.04 Br (4), F (5), CH₃ (2) Simpler structure; lower steric hindrance
4-Bromo-2-fluoro-5-propoxyaniline 84478-69-3 C₉H₁₁BrFNO 256.10 Br (4), F (2), OCH₂CH₂CH₃ (5) Propoxy group increases hydrophobicity
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline - C₇H₄BrF₄N 258.02 Br (4), F (2), CF₃ (5) Strong electron-withdrawing CF₃ reduces nucleophilicity
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline 1219741-80-6 C₁₁H₁₃BrFNSi 286.21 Br (4), F (5), C≡CSi(CH₃)₃ (2) Silicon-ethynyl group enables conjugation for materials science

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The isopropoxy group in the target compound is mildly electron-donating via resonance, activating the aromatic ring for electrophilic substitution. In contrast, the trifluoromethyl group in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, deactivating the ring and reducing reactivity .
    • Fluorine at position 5 (target) vs. position 2 (4-Bromo-2-fluoro-5-propoxyaniline) alters the electronic distribution, affecting regioselectivity in further reactions .
  • Steric Effects: The isopropoxy group introduces significant steric hindrance compared to the methyl group in 4-Bromo-5-fluoro-2-methylaniline. This hindrance may slow down reactions at the amino group but improve selectivity in coupling reactions .

Physicochemical Properties

  • Solubility :

    • The isopropoxy and propoxy groups enhance lipophilicity, favoring solubility in organic solvents like dichloromethane. The trifluoromethyl analogue exhibits even lower polarity due to its hydrophobic CF₃ group .
    • The methyl derivative (C₇H₇BrFN) has a lower molecular weight (204.04 g/mol) and higher aqueous solubility compared to the target compound .
  • Melting Points :

    • While specific data for the target compound is unavailable, 4-Bromo-2-fluoroaniline (a simpler analogue) melts at 40–42°C . Bulky substituents like isopropoxy likely increase melting points due to reduced molecular symmetry.

Biological Activity

4-Bromo-5-fluoro-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H12BrFN O and a molecular weight of 263.11 g/mol. This compound belongs to the class of substituted anilines, which are widely studied for their diverse biological activities, particularly in pharmaceuticals and agrochemicals. Recent research has focused on its potential antimicrobial and anticancer properties, making it a subject of interest in drug development.

Chemical Structure and Properties

The unique substitution pattern of this compound imparts distinct chemical properties. The presence of bromine and fluorine atoms along with an isopropoxy group enhances its reactivity and biological activity.

Property Value
Molecular FormulaC10H12BrFN O
Molecular Weight263.11 g/mol
Chemical ClassSubstituted Aniline

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors , leading to alterations in their activity. This may include inhibition or activation of enzymatic reactions and modulation of protein-protein interactions, which are critical for cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Study : In a study examining the antibacterial efficacy of various substituted anilines, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL .
  • Anticancer Study : A recent investigation into the compound's effects on human cancer cell lines revealed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations ranging from 10 to 50 µM .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Characteristics
5-Bromo-4-fluoro-2-(propan-2-yloxy)anilineSimilar structure with different positions of bromine and fluorineDifferent reactivity due to substitution pattern
4-Bromo-2-fluoro-5-(trifluoromethyl)anilineContains a trifluoromethyl group instead of isopropoxyEnhanced electron-withdrawing properties
4-Chloro-5-fluoro-anilineLacks the isopropoxy groupDifferent reactivity profiles due to chlorine substitution

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